molecular formula C9H6ClF3 B8231801 2-Chloro-1-(trifluoromethyl)-3-vinylbenzene

2-Chloro-1-(trifluoromethyl)-3-vinylbenzene

Cat. No.: B8231801
M. Wt: 206.59 g/mol
InChI Key: CKUGEZACXXKSOF-UHFFFAOYSA-N
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Description

2-Chloro-1-(trifluoromethyl)-3-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a vinyl group

Scientific Research Applications

2-Chloro-1-(trifluoromethyl)-3-vinylbenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors, to explore its use in drug discovery and development.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(trifluoromethyl)-3-vinylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(trifluoromethyl)benzene with a suitable vinylating agent under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed Heck coupling reaction, where the vinyl group is introduced to the aromatic ring in the presence of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(trifluoromethyl)-3-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or ammonia, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a catalyst or under UV light to facilitate the reaction.

    Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while addition reactions can produce halogenated or hydrogenated products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(trifluoromethyl)-3-vinylbenzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present and the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(trifluoromethyl)benzene: Lacks the vinyl group, making it less reactive in addition reactions.

    1-(Trifluoromethyl)-3-vinylbenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    2-Bromo-1-(trifluoromethyl)-3-vinylbenzene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

2-Chloro-1-(trifluoromethyl)-3-vinylbenzene is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, along with a vinyl group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, material science, and industrial processes.

Properties

IUPAC Name

2-chloro-1-ethenyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUGEZACXXKSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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